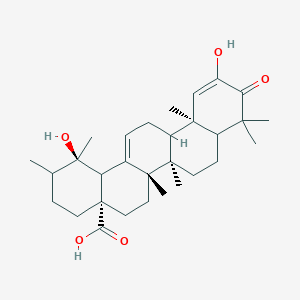
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid; (+)-Fupenzic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Oxidation reactions: to introduce hydroxyl groups.
Cyclization reactions: to form the triterpenoid structure.
Purification steps: to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This might include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale synthesis.
Advanced purification techniques: such as chromatography.
化学反応の分析
Types of Reactions
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups.
Reduction: Reduction reactions can alter the ketone group.
Substitution: Functional groups can be substituted to create derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various functionalized derivatives.
科学的研究の応用
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or pharmaceuticals.
作用機序
The mechanism of action of 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting key enzymes involved in disease processes.
Signal transduction modulation: Affecting cellular signaling pathways to exert its effects.
Gene expression regulation: Modulating the expression of genes related to its biological activity.
類似化合物との比較
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid can be compared with other similar triterpenoids, such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Uniqueness
What sets 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid apart is its unique combination of functional groups and its specific biological activities. While similar compounds may share some properties, the distinct structure of (+)-Fupenzic acid can lead to different interactions and effects.
特性
分子式 |
C30H44O5 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC名 |
(1R,4aS,6aS,6bR,12aR)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17?,20?,21?,22?,26-,27+,28+,29+,30-/m0/s1 |
InChIキー |
FMTPULGTIHBJRT-NJDUJEHOSA-N |
異性体SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)C2[C@]1(C)O)C)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14018705.png)
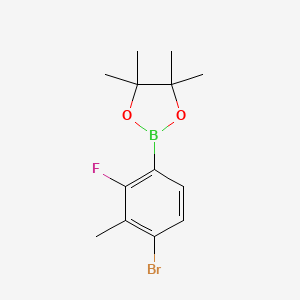
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]](/img/structure/B14018717.png)

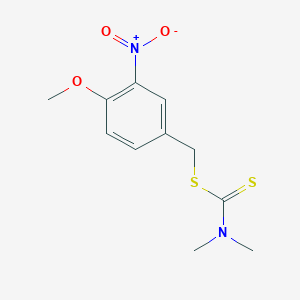
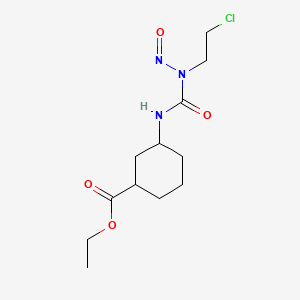
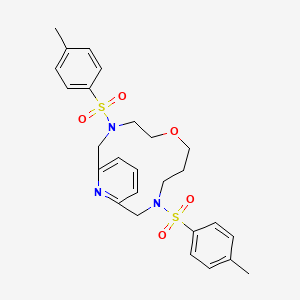
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)


![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
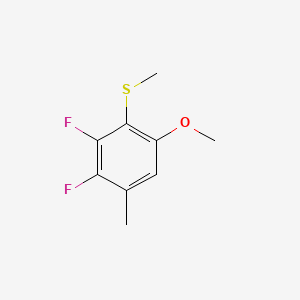
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
